molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane

[(1E)-1,2-difluoroethenyl]trimethylsilane

Cat. No.: B11719623
M. Wt: 136.21 g/mol
InChI Key: CVBSOTGZVNQANI-SNAWJCMRSA-N
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Description

[(1E)-1,2-difluoroethenyl]trimethylsilane is an organosilicon compound characterized by the presence of a difluoroethenyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1,2-difluoroethenyl]trimethylsilane typically involves the reaction of difluoroethylene with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.

Comparison with Similar Compounds

Similar Compounds

    (Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.

    (Chlorodifluoromethyl)trimethylsilane: Utilized in difluoroolefination reactions.

    (Bromodifluoromethyl)trimethylsilane: Employed as a difluorocarbene precursor.

Uniqueness

[(1E)-1,2-difluoroethenyl]trimethylsilane is unique due to its specific difluoroethenyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C5H10F2Si

Molecular Weight

136.21 g/mol

IUPAC Name

[(E)-1,2-difluoroethenyl]-trimethylsilane

InChI

InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+

InChI Key

CVBSOTGZVNQANI-SNAWJCMRSA-N

Isomeric SMILES

C[Si](C)(C)/C(=C/F)/F

Canonical SMILES

C[Si](C)(C)C(=CF)F

Origin of Product

United States

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